
Ameltolide
Vue d'ensemble
Description
Ameltolide, connu chimiquement sous le nom de 4-amino-N-(2,6-diméthylphényl)benzamide, est un agent anticonvulsivant expérimental. Il a démontré son efficacité dans l'inhibition des crises convulsives chez les modèles animaux et se distingue par son profil non toxique aux doses thérapeutiques .
Applications De Recherche Scientifique
L'ameltolide a été principalement étudié pour ses propriétés anticonvulsivantes. Il s'est avéré prometteur dans les domaines suivants :
Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurales sur l'activité anticonvulsivante.
Biologie : Étudié pour ses effets sur l'activité neuronale et l'inhibition des crises convulsives.
Médecine : Agent thérapeutique potentiel pour l'épilepsie et d'autres troubles convulsifs.
Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments ciblant les affections neurologiques.
Mécanisme d'action
Le mécanisme exact par lequel l'this compound exerce ses effets anticonvulsivants n'est pas entièrement compris. On pense qu'il implique la modulation des canaux ioniques et des systèmes de neurotransmetteurs dans le cerveau. L'this compound peut renforcer les effets inhibiteurs de l'acide gamma-aminobutyrique (GABA) ou inhiber la neurotransmission excitatrice, stabilisant ainsi l'activité neuronale et prévenant les crises convulsives .
Mécanisme D'action
Ameltolide, also known as 4-Amino-N-(2,6-dimethylphenyl)benzamide, is an experimental anticonvulsant agent . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound shares a common mode of action with phenytoin and carbamazepine, involving interaction with central voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can help control seizures.
Mode of Action
This compound interacts with its target, the central voltage-dependent sodium channels, to inhibit the rapid, repetitive firing of neurons . This action helps to stabilize the threshold against hyperexcitability caused by excessive stimulation.
Result of Action
This compound’s primary result of action is the inhibition of seizures in animal models . It achieves this by reducing the hyperexcitability of neurons through its interaction with central voltage-dependent sodium channels .
Analyse Biochimique
Biochemical Properties
Ameltolide shares a common mode of action with phenytoin and carbamazepine, involving interaction with central voltage-dependent sodium channels . This interaction is crucial for its anticonvulsant properties .
Molecular Mechanism
This compound’s mechanism of action involves blocking Sodium channel alpha subunits (SCNA) . This blocking action is thought to inhibit the rapid, repetitive firing of neurons, thereby preventing the spread of seizure activity within the brain .
Temporal Effects in Laboratory Settings
It is known that this compound is effective at inhibiting seizures in animal models
Dosage Effects in Animal Models
In animal models, this compound has been shown to be non-toxic at dosing levels and no undesirable side effects are attributable to its application . The specific effects of varying dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
As a sodium channel blocker, it likely interacts with enzymes and cofactors involved in neuronal signaling
Transport and Distribution
Given its role as a sodium channel blocker, it is likely that it is transported to and concentrated in areas of the brain where these channels are abundant .
Subcellular Localization
As a sodium channel blocker, it is likely localized to the cell membrane where these channels are located
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ameltolide implique généralement la réaction de l'acide 4-aminobenzoïque avec la 2,6-diméthylaniline. Le processus peut être résumé comme suit :
Formation de benzamide : L'acide 4-aminobenzoïque est d'abord converti en son chlorure d'acide en utilisant du chlorure de thionyle.
Amidation : Le chlorure d'acide est ensuite mis à réagir avec la 2,6-diméthylaniline en présence d'une base comme la pyridine pour former le dérivé benzamide souhaité.
Les conditions de réaction impliquent généralement des températures modérées et une atmosphère inerte pour prévenir l'oxydation et d'autres réactions secondaires.
Méthodes de production industrielle
La production industrielle de l'this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés pour l'ajout de réactifs et l'isolement des produits améliorerait l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
L'ameltolide peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le groupe carbonyle dans le benzamide peut être réduit pour former des amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.
Réduction : Hydrogénation catalytique en utilisant du palladium sur charbon ou réduction chimique en utilisant de l'hydrure de lithium et d'aluminium.
Substitution : Des réactifs électrophiles comme le brome ou des mélanges nitrants à des températures contrôlées.
Principaux produits
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Composés aromatiques halogénés ou nitrés.
Comparaison Avec Des Composés Similaires
L'ameltolide peut être comparé à d'autres agents anticonvulsivants tels que :
Phénytoïne : Un anticonvulsivant largement utilisé qui stabilise les membranes neuronales.
Carbamazépine : Un autre anticonvulsivant qui réduit la transmission synaptique.
Valproate : Connu pour son activité anticonvulsivante à large spectre.
Unicité
L'this compound est unique dans sa structure chimique en tant que dérivé de 4-aminobenzamide, ce qui peut conférer des propriétés pharmacologiques distinctes par rapport à d'autres anticonvulsivants. Son profil non toxique et son efficacité chez les modèles animaux en font un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
4-amino-N-(2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIWGOAXOBPQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052860 | |
| Record name | Ameltolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787-93-9 | |
| Record name | Ameltolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ameltolide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ameltolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMELTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ameltolide is believed to exert its anticonvulsant effects primarily through interaction with neuronal voltage-dependent sodium channels. [, , ] This interaction is thought to inhibit the excessive or repetitive firing of neurons, thereby suppressing seizure activity.
A: Research suggests that the primary metabolites of this compound, namely the N-acetyl metabolite (4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide) and the hydroxy metabolite (4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide), possess significantly lower anticonvulsant potency compared to the parent drug. [, , ]
A: While the primary mechanism involves sodium channels, studies show that co-administration of this compound with the selective serotonin reuptake inhibitor fluoxetine enhances its anticonvulsant effects. [, ] This suggests a potential interplay between this compound and serotonergic pathways.
ANone: The molecular formula of this compound is C15H16N2O, and its molecular weight is 240.3 g/mol.
A: While the provided abstracts do not include specific spectroscopic data, several studies mention the use of techniques like 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound and its analogues. [, , , , , ]
ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Information on its material compatibility and stability under various conditions is limited within these studies.
ANone: this compound is primarily investigated for its anticonvulsant properties. Based on the available data, it is not recognized as a catalyst and lacks information regarding catalytic applications.
A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its analogues with the voltage-gated sodium channel. [, ] These studies aim to elucidate the binding mode and potential interactions with specific amino acid residues within the channel.
A: Several studies have explored the SAR of this compound by synthesizing and evaluating analogues with modifications to the core structure. [, , , , , , , ]
- N-substitution: Replacing the 2,6-dimethylphenyl group with other substituents can significantly impact activity. For instance, the 2-ethylphenyl analogue displayed higher efficacy and a wider protective index after oral administration compared to this compound. []
- 4-Amino group: Modification or replacement of the 4-amino group often leads to decreased anticonvulsant potency. [, ]
- Introduction of a second amino group: Adding a second amino group to the phenyl ring can influence activity. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide showed similar potency to this compound after intraperitoneal administration but exhibited enhanced activity upon oral administration. []
A: this compound is susceptible to rapid metabolic N-acetylation in vivo, which significantly reduces its half-life and duration of action. [, , ]
A: While the provided abstracts do not provide specific details on formulation strategies for this compound, research on analogues like DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide) aimed to overcome the rapid N-acetylation by using a prodrug approach. []
ANone: The provided research primarily focuses on the preclinical development and characterization of this compound. As a result, information regarding specific SHE regulations and compliance is not covered in these studies.
A: Studies in rats indicate that this compound is well-absorbed following oral administration, with approximately 94% of the administered dose absorbed from the gastrointestinal tract. [] Following absorption, it is distributed to various tissues, with the highest concentrations observed in the liver.
A: The major metabolic pathway of this compound involves N-acetylation followed by hydroxylation. [, ] These metabolites are primarily excreted in the urine and bile.
A: Research in rats showed a strong correlation between this compound plasma concentrations, brain concentrations, and the administered dose. [] This suggests a direct relationship between drug exposure and its pharmacological effects.
A: this compound has been investigated in vitro using cortical slice preparations, where it demonstrated a phenytoin-like anticonvulsant profile. []
A: The anticonvulsant activity of this compound has been extensively studied in various animal models, including: * Maximal Electroshock Seizure (MES) test in mice and rats [, , , , , , , , , , , , , , ] * Subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice and rats [, , , , ] * Bicuculline- and 3-mercaptopropionic acid-induced seizure models in mice []
A: While some publications mention that this compound was under development for human clinical trials, [] further information on the status or outcome of these trials is not available within the provided abstracts.
ANone: The provided research focuses primarily on the pharmacological characterization of this compound. Information on potential resistance mechanisms or cross-resistance with other anticonvulsants is limited within these studies.
A: Preclinical studies in rats and rabbits have investigated the toxicological profile of this compound. [, ] While generally well-tolerated at lower doses, higher doses were associated with maternal toxicity in both species. In rabbits, some evidence of teratogenicity was observed at the highest dose tested.
ANone: The provided abstracts mainly focus on the pharmacological properties of this compound. Specific information on drug delivery strategies or targeting approaches is limited.
ANone: The provided research does not contain information on biomarkers or diagnostics related to this compound therapy.
A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV detection for the quantification of this compound and its metabolites in biological samples, such as serum and urine. [, , ]
ANone: The provided research focuses on the pharmaceutical aspects of this compound, and information regarding its environmental impact and degradation is not covered in these studies.
A: While not extensively discussed, one study mentions the use of a ternary solvent system (water:acetonitrile:acetic acid) for the chromatographic separation of this compound, suggesting some insights into its solubility characteristics. []
ANone: The research primarily focuses on the preclinical aspects of this compound. Details regarding quality control and assurance measures during development, manufacturing, and distribution are not addressed.
ANone: The provided research does not contain information regarding the immunogenicity or immunological responses associated with this compound.
ANone: The provided research does not include information on this compound's interactions with drug transporters.
A: While not directly addressed, the research highlights the role of N-acetylation as a key metabolic pathway for this compound. [, , ] This suggests the involvement of N-acetyltransferases (NATs) in its metabolism, although specific information on enzyme induction or inhibition is limited. Studies with the prodrug DEGA revealed that the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP) could modulate its metabolism. []
ANone: The provided research focuses on the pharmacological aspects of this compound. Detailed information regarding its biocompatibility and biodegradability is not available within these studies.
A: this compound is often compared to phenytoin in terms of its anticonvulsant profile, particularly its efficacy in the MES test and its lack of activity in other seizure models. [, , , , ] Other established antiepileptic drugs, such as carbamazepine, valproate, and ethosuximide, were also included in comparative studies. [, , , , , ]
ANone: The provided research pertains to the pharmacological properties of this compound, and information regarding its recycling or waste management is not included in these studies.
ANone: The provided abstracts do not offer specific details on the research infrastructure or resources employed in the studies.
A: Based on the publication dates of the provided research articles, this compound's investigation as a potential anticonvulsant appears to have gained traction in the late 1980s and early 1990s. [, , ]
A: The use of computational methods like molecular docking highlights the integration of computational chemistry and drug design principles in this compound research. [, ] Furthermore, the investigation of its interactions with other drugs, like fluoxetine, indicates a cross-disciplinary approach involving pharmacology and potentially neuropharmacology. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

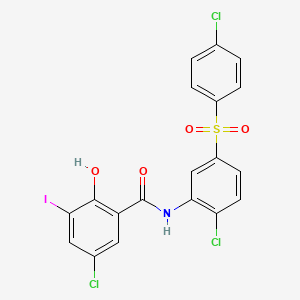
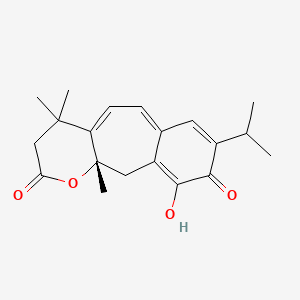
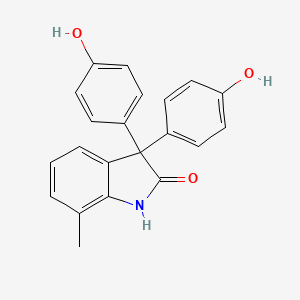
![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)
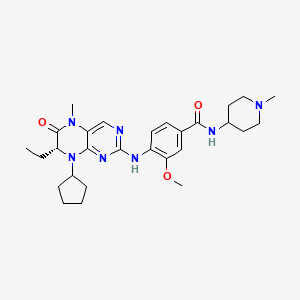

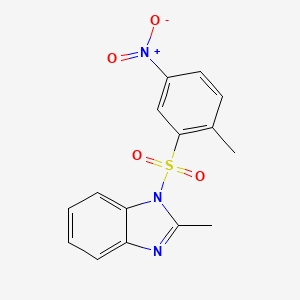

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)




